molecular formula C10H16N2OS B6615910 2-[2-(diethylamino)ethyl]-1,3-thiazole-4-carbaldehyde CAS No. 1184055-27-3

2-[2-(diethylamino)ethyl]-1,3-thiazole-4-carbaldehyde

Cat. No.: B6615910
CAS No.: 1184055-27-3
M. Wt: 212.31 g/mol
InChI Key: NZIRBGIBXYDJIX-UHFFFAOYSA-N
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Description

“2-[2-(diethylamino)ethyl]-1,3-thiazole-4-carbaldehyde” is a thiazole derivative. Thiazoles are aromatic compounds that contain both sulfur and nitrogen in a five-membered ring. They are found in many important drugs and natural products . The compound also contains a diethylamino group, which could potentially give it basic properties, and an aldehyde group, which is often reactive.


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the thiazole ring, possibly through a condensation reaction of a thiol and a nitrile. The diethylamino group could potentially be introduced through a nucleophilic substitution reaction, and the aldehyde group could be formed through oxidation .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the aromatic thiazole ring, the polar aldehyde group, and the basic diethylamino group. These different functional groups could give the compound a range of different chemical properties .


Chemical Reactions Analysis

The reactivity of this compound would likely be dominated by the aldehyde group, which is often involved in nucleophilic addition reactions. The diethylamino group could also participate in acid-base reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the polar aldehyde group and the basic diethylamino group could give it solubility in polar solvents. The aromatic thiazole ring could contribute to its stability .

Future Directions

Future research on this compound could involve studying its reactivity and potential applications. For example, it could be interesting to investigate whether it has any biological activity, given that many thiazole derivatives are biologically active .

Properties

IUPAC Name

2-[2-(diethylamino)ethyl]-1,3-thiazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2OS/c1-3-12(4-2)6-5-10-11-9(7-13)8-14-10/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZIRBGIBXYDJIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCC1=NC(=CS1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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